molecular formula C12H7FN2OS B2759101 6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 860788-35-8

6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No.: B2759101
CAS No.: 860788-35-8
M. Wt: 246.26
InChI Key: FQZNBCZTPKLGQV-UHFFFAOYSA-N
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Description

6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound that features an imidazo[2,1-b][1,3]thiazole core substituted with a 3-fluorophenyl group and a formyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-fluoroaniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate, which is then cyclized with chloroacetic acid to yield the imidazo[2,1-b][1,3]thiazole core. The formylation at the 5-position can be achieved using Vilsmeier-Haack reaction conditions, involving phosphorus oxychloride and dimethylformamide .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Types of Reactions:

    Oxidation: The aldehyde group at the 5-position can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid.

    Reduction: 6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action for 6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

  • 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
  • 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Comparison: 6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is unique due to the position of the fluorine atom on the phenyl ring, which can influence its electronic properties and reactivity. Compared to its 2- and 4-fluorophenyl analogs, the 3-fluorophenyl derivative may exhibit different biological activities and chemical reactivity due to the distinct electronic effects imparted by the fluorine atom’s position .

Properties

IUPAC Name

6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2OS/c13-9-3-1-2-8(6-9)11-10(7-16)15-4-5-17-12(15)14-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZNBCZTPKLGQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(N3C=CSC3=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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